N-Desmethyl Almotriptan

Overview

Description

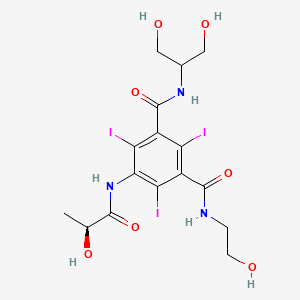

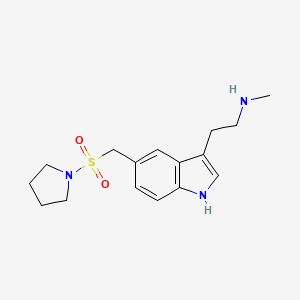

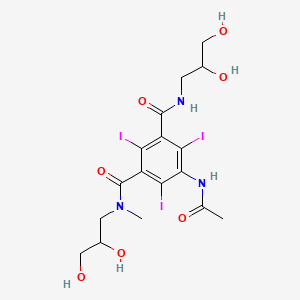

N-Desmethyl Almotriptan is a serotonin receptor agonist with the molecular formula C16H23N3O2S. It is primarily used in the treatment of migraines due to its ability to bind to serotonin receptors, leading to cranial blood vessel constriction .

Mechanism of Action

Target of Action

N-Desmethyl Almotriptan is a metabolite of Almotriptan , a triptan drug used for the treatment of migraine headaches . The primary targets of this compound are the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of serotonin levels in the brain .

Mode of Action

This compound, like Almotriptan, acts as a selective agonist at the 5-HT1B and 5-HT1D receptors . This means it binds to these receptors and activates them. The activation of these receptors leads to the constriction of blood vessels in the brain . This action helps to stop pain signals from being sent to the brain and prevents the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .

Biochemical Pathways

The activation of the 5-HT1B and 5-HT1D receptors by this compound leads to a series of biochemical reactions. These reactions result in the narrowing of blood vessels in the brain and the inhibition of the release of pro-inflammatory neuropeptides . This can help to alleviate the symptoms of a migraine attack .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of its parent compound, Almotriptan . It is metabolized in the liver, likely by cytochrome P450 enzymes and monoamine oxidase . The elimination half-life of this compound is approximately 3 hours . These properties influence the bioavailability of the compound and its effectiveness in treating migraines .

Result of Action

The activation of the 5-HT1B and 5-HT1D receptors by this compound and the subsequent biochemical reactions lead to the relief of migraine symptoms . By constricting blood vessels in the brain and inhibiting the release of pro-inflammatory neuropeptides, this compound can help to alleviate the pain, nausea, and other symptoms associated with migraines .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of certain drugs can affect the metabolism of this compound, potentially altering its effectiveness . Additionally, factors such as the patient’s age, diet, and overall health status can also impact the action and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

N-Desmethyl Almotriptan, like other triptans, is believed to bind to serotonin (5-hydroxytryptamine) receptors in the brain, where they act to induce vasoconstriction of extracerebral blood vessels and also reduce neurogenic inflammation . The pharmacokinetic properties of this compound are distinct, with bioavailability and elimination half-life varying significantly .

Cellular Effects

This compound, as a metabolite of Almotriptan, may exhibit similar cellular effects. It is likely to influence cell function by interacting with serotonin receptors, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is likely related to its parent compound, Almotriptan. Almotriptan is a selective 5-hydroxytryptamine 1B/1D receptor agonist . It is plausible that this compound shares this mechanism, binding to these receptors to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

The active N-desmethyl metabolite of zolmitriptan, a related triptan, has been shown to have comparable pharmacokinetic properties with the parent compound, suggesting similar temporal effects .

Metabolic Pathways

This compound is a metabolite of Almotriptan, suggesting it is involved in the metabolic pathways of Almotriptan. Almotriptan is metabolized in the liver, likely via the cytochrome P450 2D6 (CYP2D6) pathway .

Transport and Distribution

It is likely that, like Almotriptan, it is transported and distributed via blood circulation to its site of action in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Almotriptan involves several steps, starting from commercially available starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Almotriptan undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

Reduction: Used to remove oxygen-containing functional groups or to reduce double bonds.

Substitution: Commonly involves the replacement of a hydrogen atom with another functional group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield secondary amines .

Scientific Research Applications

N-Desmethyl Almotriptan has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of serotonin receptor agonists.

Biology: Investigated for its role in neurotransmitter regulation and its effects on the central nervous system.

Medicine: Primarily used in the treatment of migraines, with ongoing research into its potential for treating other neurological disorders.

Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors

Comparison with Similar Compounds

Similar Compounds

- Sumatriptan

- Rizatriptan

- Zolmitriptan

- Naratriptan

- Frovatriptan

- Eletriptan

Uniqueness

Compared to other triptans, N-Desmethyl Almotriptan has a unique pharmacokinetic profile, including its bioavailability and half-life. These properties influence its effectiveness and tolerability, making it a preferred choice for certain patient populations .

Properties

IUPAC Name |

N-methyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S/c1-17-7-6-14-11-18-16-5-4-13(10-15(14)16)12-22(20,21)19-8-2-3-9-19/h4-5,10-11,17-18H,2-3,6-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREINZNGILEJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747543 | |

| Record name | N-Methyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334981-12-3 | |

| Record name | N-Methyl-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334981-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-5-((1-pyrrolidinylsulfonyl)methyl)-1H-indole-3-ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Desmethyl almotriptan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LX8M2H6V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-desmethylalmotriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

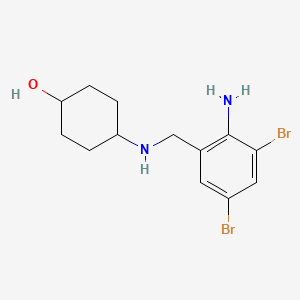

![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)